molecular formula C11H19NO3 B8619062 tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate

tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B8619062
M. Wt: 213.27 g/mol
InChI Key: NIJZAVKLZUKHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of tetrahydropyridines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methanol functional group. This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves the protection of the amine group in tetrahydropyridine with a tert-butoxycarbonyl group. This can be achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes protection, reduction, and purification steps to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are common in industrial settings to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed:

  • Oxidation of the methanol group forms aldehydes or carboxylic acids.
  • Reduction yields the corresponding amine.
  • Substitution reactions result in the free amine.

Scientific Research Applications

tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is utilized in the development of pharmaceutical compounds and drug discovery.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

    1-Tert-butoxycarbonyl-1,2,3,6-tetrahydropyridine: Similar structure but differs in the position of the functional groups.

    N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in cross-coupling reactions.

    1-Tert-butoxycarbonyl-2-pyrrolidinone: Another Boc-protected compound with different applications.

Uniqueness: tert-butyl 3-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific functional groups and their positions, which make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its role as a protecting group for amines highlight its versatility and importance in research and industrial applications.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h5,13H,4,6-8H2,1-3H3

InChI Key

NIJZAVKLZUKHFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=C(C1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cold (−20° C.) solution of 1-tert-butyl 3-methyl 5,6-dihydro-1,3(2H)-pyridinedicarboxylate (700.0 mg, 2.90 mmol) in dry toluene (40 mL) was added a solution of diisobutylaluminum hydride in toluene (1.5 M, 4.83 mL, 7.25 mmol) dropwise under an argon atmosphere. The reaction mixture was stirred at 0° C. for 30 min and then stirred at room temperature. The reaction was quenched by an addition of water and the stirring was continued for additional 1 hr. The precipitated aluminum salts were filtered off. The filtrate was diluted with saturated NH4Cl solution, extracted with ethyl acetate. The separated organic phase was washed with brine, dried over MgSO4, filtered and evaporated to give tert-butyl 5-(hydroxymethyl)-3,6-dihydro-1(2H)-pyridinecarboxylate, which was used for the next reaction without further purification. (580.0 mg, yield 94%)
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Synthesis routes and methods II

Procedure details

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